molecular formula C11H24ClN3O3 B1602300 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride CAS No. 92218-55-8

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride

Cat. No.: B1602300
CAS No.: 92218-55-8
M. Wt: 281.78 g/mol
InChI Key: OKIYIEZRMCQJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, making it versatile in chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diaminohexanoic Acid Intermediate: This step involves the reaction of hexanoic acid with ammonia or an amine to introduce the amino groups.

    Coupling with 3-Methylbutanoic Acid: The intermediate is then coupled with 3-methylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological interactions. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-(2,6-diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3.ClH/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIYIEZRMCQJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585202
Record name Lysylvaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92218-55-8
Record name Lysylvaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.